molecular formula C19H20N2O4 B5540163 N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide

Cat. No. B5540163
M. Wt: 340.4 g/mol
InChI Key: XXUFYDZLNNHWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. It was developed by AbbVie Inc. and is currently being investigated as a potential treatment for various types of cancer.

Scientific Research Applications

Antiviral Activity

Researchers synthesized a series of N-phenylbenzamide derivatives to investigate their antiviral properties, particularly against Enterovirus 71 (EV 71). Among these compounds, a derivative showed significant activity at low micromolar concentrations, indicating potential as a lead compound for anti-EV 71 drug development (Xingyue Ji et al., 2013).

Melanoma Imaging

In the quest for improved imaging agents for melanoma metastases, structure-activity studies on N-(2-diethylaminoethyl)benzamides revealed derivatives with high melanoma uptake and tissue selectivity. These findings could be instrumental in advancing melanoma diagnostic techniques (M. Eisenhut et al., 2000).

Molecular Structure Analysis

A detailed study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through synthesis, characterization, and computational modeling provided insights into the effects of intermolecular interactions on molecular geometry. This research contributes to our understanding of the structural basis for the compound's activity (Sedat Karabulut et al., 2014).

Electrochemical Biosensors

The development of a highly sensitive biosensor for the simultaneous determination of glutathione and piroxicam utilized a novel modified electrode based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide. This innovation showcases the compound's application in enhancing electrocatalytic performance and analytical capabilities (H. Karimi-Maleh et al., 2014).

Chemical Synthesis and Catalysis

Research on the Rh(III)-catalyzed cyanation of N-methoxybenzamides using N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating agent highlights a new method for synthesizing ortho-cyanated N-methoxybenzamides. This process demonstrates the compound's utility in facilitating chemical synthesis with environmental and functional group tolerance considerations (Si-wei Zhang et al., 2015).

properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-4-24-17-10-14(12-20)16(11-18(17)25-5-2)21-19(22)13-6-8-15(23-3)9-7-13/h6-11H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUFYDZLNNHWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide

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